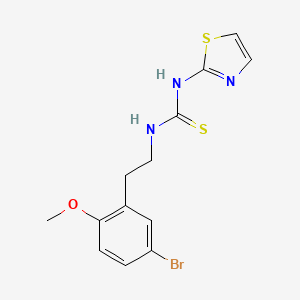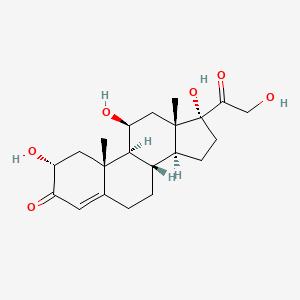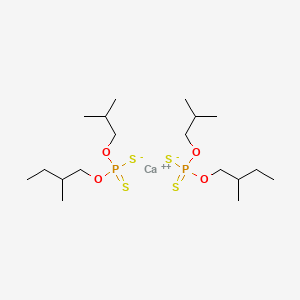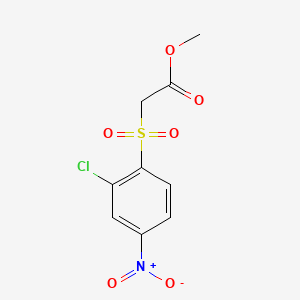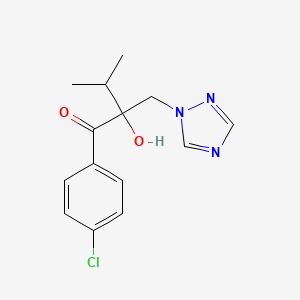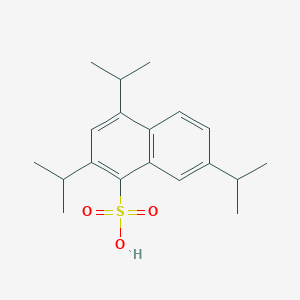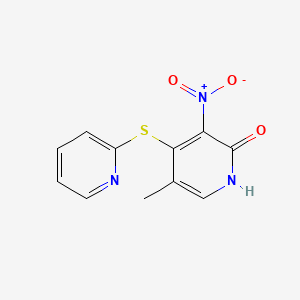
Cytidylyl-(5'.3')-adenylyl-(5'.3')-adenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cytidylyl-(5’->3’)-adenylyl-(5’->3’)-adenosine is a dinucleotide composed of cytidine, adenosine, and adenosine linked by phosphodiester bonds. This compound is significant in the study of nucleic acids and their functions, particularly in the context of RNA and DNA synthesis. It plays a crucial role in various biological processes, including cellular signaling and metabolism.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cytidylyl-(5’->3’)-adenylyl-(5’->3’)-adenosine typically involves the stepwise addition of nucleotides using phosphoramidite chemistry. This method allows for the precise control of the sequence and length of the oligonucleotide. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling agents to facilitate the formation of phosphodiester bonds.
Industrial Production Methods
Industrial production of this compound can be achieved through automated solid-phase synthesis. This method involves the sequential addition of nucleotides to a growing chain anchored to a solid support. The process is highly efficient and can produce large quantities of the compound with high purity. Post-synthesis, the compound is cleaved from the solid support and purified using techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Cytidylyl-(5’->3’)-adenylyl-(5’->3’)-adenosine can undergo various chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents such as iodine or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Iodine in the presence of water or hydrogen peroxide in an aqueous solution.
Reduction: Sodium borohydride in an alcohol or aqueous solution.
Substitution: Nucleophiles such as hydroxide ions or amines in basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized nucleotides, while reduction can result in the formation of reduced nucleotides.
科学的研究の応用
Cytidylyl-(5’->3’)-adenylyl-(5’->3’)-adenosine has numerous applications in scientific research:
Chemistry: It is used in the study of nucleotide interactions and the synthesis of nucleic acid analogs.
Biology: The compound is essential in understanding RNA and DNA synthesis, as well as in the study of cellular signaling pathways.
Medicine: It has potential therapeutic applications in the treatment of viral infections and genetic disorders.
Industry: The compound is used in the development of diagnostic tools and biotechnological applications.
作用機序
The mechanism of action of Cytidylyl-(5’->3’)-adenylyl-(5’->3’)-adenosine involves its incorporation into nucleic acids, where it can influence the structure and function of RNA and DNA. The compound interacts with various molecular targets, including enzymes involved in nucleic acid synthesis and repair. These interactions can modulate cellular processes such as gene expression and signal transduction.
類似化合物との比較
Similar Compounds
- Cytidylyl-(5’->3’)-uridine
- Cytidylyl-(5’->3’)-cytidine
- Cytidylyl-(5’->3’)-inosinic acid
Uniqueness
Cytidylyl-(5’->3’)-adenylyl-(5’->3’)-adenosine is unique due to its specific sequence and structure, which confer distinct biochemical properties. Its ability to form stable phosphodiester bonds and participate in various biological processes makes it a valuable tool in scientific research and industrial applications.
特性
CAS番号 |
2760-27-2 |
|---|---|
分子式 |
C29H37N13O17P2 |
分子量 |
901.6 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-3-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C29H37N13O17P2/c30-13-1-2-40(29(48)39-13)26-17(45)16(44)11(56-26)4-53-60(49,50)59-21-12(57-28(19(21)47)42-9-38-15-23(32)34-7-36-25(15)42)5-54-61(51,52)58-20-10(3-43)55-27(18(20)46)41-8-37-14-22(31)33-6-35-24(14)41/h1-2,6-12,16-21,26-28,43-47H,3-5H2,(H,49,50)(H,51,52)(H2,30,39,48)(H2,31,33,35)(H2,32,34,36)/t10-,11-,12-,16-,17-,18-,19-,20-,21-,26-,27-,28-/m1/s1 |
InChIキー |
KRKSSBZCVSQPAA-LFTIVBHHSA-N |
異性体SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)O[C@@H]6[C@H](O[C@H]([C@@H]6O)N7C=NC8=C(N=CN=C87)N)CO)O)O |
正規SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OC6C(OC(C6O)N7C=NC8=C(N=CN=C87)N)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


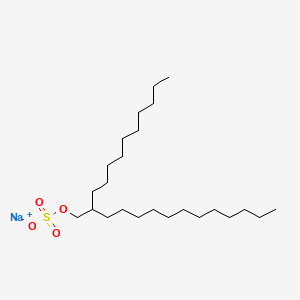

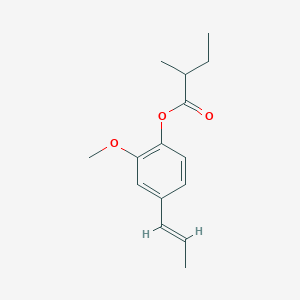
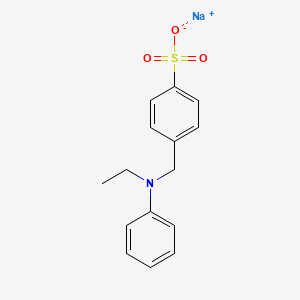

![decahydro-4b,6,6-trimethyl-8H-benzo[3,4]cyclobuta[1,2-b]pyran-8-one](/img/structure/B12670244.png)
